8-O-Acetylharpagide

Catalog No.
S633330
CAS No.
6926-14-3
M.F
C17H26O11
M. Wt
406.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-O-Acetylharpagide

CAS Number

6926-14-3

Product Name

8-O-Acetylharpagide

IUPAC Name

[(1S,4aS,5R,7S,7aS)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] acetate

Molecular Formula

C17H26O11

Molecular Weight

406.4 g/mol

InChI

InChI=1S/C17H26O11/c1-7(19)28-16(2)5-9(20)17(24)3-4-25-15(13(16)17)27-14-12(23)11(22)10(21)8(6-18)26-14/h3-4,8-15,18,20-24H,5-6H2,1-2H3/t8-,9-,10-,11+,12-,13-,14+,15+,16+,17-/m1/s1

InChI Key

CAFTUQNGDROXEZ-XBDCZORHSA-N

SMILES

CC(=O)OC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)C

Synonyms

β-D-1β,4a,5,6,7,7aα-hexahydro-4aα,5α,7α-trihydroxy-7-methylcyclopenta[c]pyran-1-yl-Glucopyranoside 7-Acetate; Harpagide 8-Acetate; [1S-(1α,4aα,5α,7α,7aα)]-7-(acetyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methylcyclopenta[c]pyran-1-ylβ-D-Glucop

Canonical SMILES

CC(=O)OC1(CCC2C1C(OC=C2)OC3C(C(C(C(O3)(CO)O)(O)O)O)O)C

Isomeric SMILES

CC(=O)O[C@]1(C[C@H]([C@]2([C@@H]1[C@@H](OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)C
  • Isolated from plants like Ajuga reptans [].
  • Studied for its potential anti-inflammatory, antibacterial, antiviral, and antitumor activities [].

Molecular Structure Analysis

  • 8-O-Acetylharpagide has a complex chemical structure with a core iridoid skeleton.
  • Key features include a six-membered cyclic ether ring and a five-membered lactone ring.
  • The presence of an acetyl group (CH3CO) distinguishes it from the related compound harpagide.

Chemical Reactions Analysis

  • Scientific literature does not contain readily available information on the specific synthesis or decomposition reactions of 8-O-Acetylharpagide.
  • Research on this compound is ongoing, and more details may emerge in future studies.

Physical And Chemical Properties Analysis

  • Data on physical and chemical properties such as melting point, boiling point, and solubility is currently not widely available in scientific publications.
  • The mechanism of action for 8-O-Acetylharpagide's potential biological effects is still under investigation [].
  • Some studies suggest it may interfere with inflammatory pathways or cell signaling processes, but more research is needed [].
  • Information on safety and hazards associated with 8-O-Acetylharpagide is limited in publicly available scientific research.
  • As with any compound, caution is advised until more is known about its potential risks.

8-O-Acetylharpagide is a naturally occurring compound belonging to the class of iridoid glycosides. It is primarily isolated from the plant Ajuga reptans, commonly known as bugleweed []. Scientific research on 8-O-Acetylharpagide has explored its potential applications in various areas, including:

Anti-inflammatory activity

Studies have investigated the anti-inflammatory properties of 8-O-Acetylharpagide. In vitro and in vivo models suggest it may help reduce inflammation by modulating the activity of specific enzymes and signaling pathways involved in the inflammatory response [].

Anti-tumor activity

Research has explored the potential anti-tumor effects of 8-O-Acetylharpagide. Studies in cell lines and animal models have shown that it may exhibit anti-proliferative and pro-apoptotic (cell death) effects on certain cancer cells [, ].

XLogP3

-2.2

Appearance

Powder

Dates

Modify: 2023-08-15

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